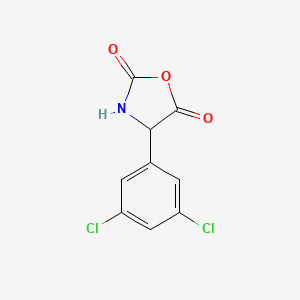
Neopentyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C5H11Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various phosphorus-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl Phosphorodichloridate can be synthesized through the reaction of neopentyl alcohol with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C5H11OH+POCl3→C5H11Cl2O2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form neopentyl alcohol and phosphoric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize by-products and drive the reaction to completion.
Major Products Formed:
Phosphoramidates: Formed by reaction with amines.
Phosphates: Formed by reaction with alcohols.
Neopentyl Alcohol and Phosphoric Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Neopentyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into its derivatives has shown potential in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Neopentyl Phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Neopentyl Glycol: Another compound with a neopentyl group, used in the production of polyesters and plasticizers.
Phosphorochloridates: A broader class of compounds that includes Neopentyl Phosphorodichloridate, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the neopentyl group. This stability makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds.
Propriétés
Formule moléculaire |
C5H11Cl2O2P |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 |
Clé InChI |
GQNAJJFEBAGWDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)

![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)


![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)
